

4-Chloro-2-(methylsulfinyl)pyrimidine: Technical Guide & Reactivity Profile

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Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfinyl)pyrimidine
CAS No.:	97229-10-2
Cat. No.:	B13658647

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Abstract

4-Chloro-2-(methylsulfinyl)pyrimidine (CAS: 97229-10-2) is a specialized electrophilic pyrimidine scaffold used extensively in medicinal chemistry for the regioselective synthesis of 2,4-disubstituted pyrimidines.^{[1][2][3][4][5][6]} Unlike symmetrical di-halopyrimidines, this molecule possesses two distinct leaving groups—a chloride at C4 and a methylsulfinyl moiety at C2—creating an "ambident electrophile" profile. This guide details its physicochemical properties, controlled synthesis via sulfide oxidation, and its critical role in "safety-catch" linker strategies where nucleophile-dependent regioselectivity allows for the precise assembly of complex kinase inhibitors and heterocycles.

Part 1: Physicochemical Properties & Identification

The sulfinyl group ($-S(=O)CH_3$) introduces chirality at the sulfur atom, though the compound is typically utilized as a racemate in nucleophilic aromatic substitution (

) workflows.

Property	Data
IUPAC Name	4-Chloro-2-(methylsulfinyl)pyrimidine
CAS Number	97229-10-2
Molecular Formula	
Molecular Weight	176.62 g/mol
Physical State	White to off-white solid (typically)
Solubility	Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Stability	Hygroscopic; store at -20°C under inert atmosphere.[1][5][7] Sensitive to over-oxidation to sulfone.
SMILES	<chem>CS(=O)C1=NC=CC(Cl)=N1</chem>

Part 2: Synthesis & Preparation

The synthesis of **4-chloro-2-(methylsulfinyl)pyrimidine** is achieved through the controlled oxidation of 4-chloro-2-(methylthio)pyrimidine. The critical parameter is stoichiometry; using excess oxidant leads to the formation of the sulfone ($-\text{SO}_2\text{Me}$), which is a more aggressive leaving group but lacks the specific chemoselectivity of the sulfoxide in certain transition-metal catalyzed couplings.

Experimental Protocol: Controlled Oxidation

Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation to sulfone.

Reagents:

- Starting Material: 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)
- Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.0–1.1 eq) or Sodium Periodate ()

- Solvent: Dichloromethane (DCM) (anhydrous)
- Quench: Saturated

Step-by-Step Methodology:

- Dissolution: Dissolve 4-chloro-2-(methylthio)pyrimidine (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.
- Addition: Dissolve m-CPBA (10 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes. Crucial: Maintain 0°C to prevent over-oxidation.
- Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The sulfoxide is more polar than the sulfide but less polar than the sulfone.
- Quench: Upon consumption of starting material, quench with saturated aqueous (to reduce unreacted peroxide) followed by saturated (to neutralize acid).
- Workup: Separate phases. Extract aqueous layer with DCM (2x).^[8] Dry combined organics over , filter, and concentrate in vacuo at <30°C (sulfoxides can be thermally sensitive).
- Purification: Flash column chromatography (Gradient: 0 → 5% MeOH in DCM).

Part 3: Reactivity Profile & Regioselectivity

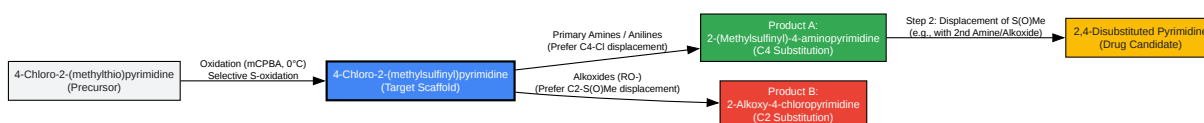
The utility of **4-chloro-2-(methylsulfinyl)pyrimidine** lies in its dichotomous reactivity.^[1] The C4-position (activated by para-nitrogen) and C2-position (activated by ortho-nitrogens and the electron-withdrawing sulfinyl group) react differently depending on the nucleophile type.

The "Ambident Electrophile" Logic

- Amine Nucleophiles (Hard/Neutral): Typically attack C4, displacing the Chloride. The sulfinyl group remains intact, allowing for a second substitution later.
 - Mechanism: Frontier Molecular Orbital (FMO) theory suggests the LUMO coefficient is highest at C4.
- Alkoxide/Thiolate Nucleophiles (Hard/Anionic): Often attack C2, displacing the Sulfinyl group.
 - Mechanism:[5] Coordination of the anionic nucleophile to the sulfinyl oxygen or specific electrostatic interactions can direct the attack to C2.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.



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Caption: Divergent regioselectivity of **4-chloro-2-(methylsulfinyl)pyrimidine**. Amine nucleophiles preferentially target C4 (green path), while alkoxides often target C2 (red path), enabling programmable scaffold decoration.

Part 4: Applications in Drug Discovery

This scaffold is a "linchpin" in the synthesis of kinase inhibitors (e.g., EGFR, CDK inhibitors) where the pyrimidine ring serves as the hinge-binding motif.[9]

Case Study: Sequential Assembly

In the development of EGFR inhibitors (similar to Osimertinib analogs), researchers often require a specific aniline at C4 and a solubilizing amine at C2.

- Step 1: React **4-chloro-2-(methylsulfinyl)pyrimidine** with the aniline (e.g., 3-bromoaniline). The reaction occurs selectively at C4 due to the high electrophilicity of the C-Cl bond in the presence of the electron-withdrawing sulfinyl group.
- Step 2: The resulting intermediate retains the 2-sulfinyl group. This group is then displaced by a secondary amine (e.g., N,N-dimethylethanediamine) to yield the final bioactive molecule.
 - Advantage:[5] The sulfinyl group activates the pyrimidine for the second displacement more effectively than a methylthio group, avoiding the need for harsh conditions that might degrade the first substituent.

Comparison of Leaving Groups at C2

Leaving Group	Reactivity ()	Stability	Comments
-SMe (Sulfide)	Low	High	Requires oxidation to activate.
-S(O)Me (Sulfoxide)	High	Moderate	Balanced reactivity; allows sequential substitution.
-SO ₂ Me (Sulfone)	Very High	High	Often too reactive; can lead to bis-substitution if not controlled.

References

- PubChem. (2025). 4-Chloro-2-(methylsulfonyl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]

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